molecular formula C17H18N6 B3001477 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380067-58-1

2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No. B3001477
CAS RN: 2380067-58-1
M. Wt: 306.373
InChI Key: XPXNLTGCWFOTHL-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a member of the piperazine family of compounds and is known to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is known to interact with several biological targets, including ion channels and receptors. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in several physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to interact with several receptors, including serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardiovascular effects. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of several genes involved in cell proliferation and survival. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to protect neurons from oxidative stress and neuroinflammation, which are known to contribute to the development of neurodegenerative diseases. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been shown to lower blood pressure and improve endothelial function, which may be beneficial in the treatment of hypertension and atherosclerosis.

Advantages and Limitations for Lab Experiments

2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has a well-defined chemical structure, which allows for easy synthesis and purification. However, there are also several limitations to the use of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments, including its potential toxicity and the need for specialized equipment and techniques for handling and storage.

Future Directions

There are several future directions for the research and development of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile. One potential area of investigation is the development of novel 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile derivatives with improved potency and selectivity for specific biological targets. Additionally, the use of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile and its potential therapeutic applications in a variety of diseases.
In conclusion, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile have been explored in this paper. Further research is needed to fully understand the potential of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves the reaction of 6-cyclopropylpyridazine-3-carboxylic acid with piperazine and 4-cyanopyridine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.

Scientific Research Applications

2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-12-13-5-6-19-17(11-13)23-9-7-22(8-10-23)16-4-3-15(20-21-16)14-1-2-14/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNLTGCWFOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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